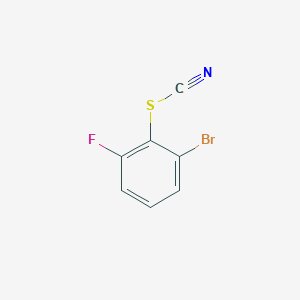

2-Bromo-6-fluorophenylthiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Convenient Synthesis Applications

2-Bromo-6-fluorophenylthiocyanate serves as a pivotal intermediate in synthetic chemistry, facilitating the synthesis of various complex molecules. For instance, its role in the synthesis of 3-Fluorothiophene through nucleophilic aromatic substitution highlights its utility in generating fluorinated compounds, which are of significant interest due to their unique chemical properties and applications in materials science and pharmaceuticals (A. E. Kassmi et al., 1994).

Halogen Substitution and Reactivity

The compound is instrumental in the study of halogen substitution reactions, such as the synthesis of α-Fluoro- and α,α-difluoroalkanals from vicinal bromofluoroalkanes. This showcases its reactivity and the potential to create fluorinated alkanals, which have implications in developing new materials and chemicals with enhanced properties (H. Suga & M. Schlosser, 1990).

Fluorescent Labeling Reagent

Its derivatives, such as 2-bromoacetyl-6-methoxynaphthalene, have been explored as fluorescent labeling reagents for HPLC analysis of carboxylic acids. This application demonstrates the broader utility of bromo-fluorophenyl compounds in analytical chemistry, enabling sensitive and specific detection of biologically active molecules (R. Gatti et al., 1992).

Spectroscopic Properties and Photoluminescence

The effects of halogen substitution on the spectroscopic properties of benzothiazole derivatives have been studied, with this compound-related compounds serving as models. These studies are crucial for the design of new fluorescent materials with tailored properties for applications in sensing and imaging (R. Misawa et al., 2019).

Catalytic Applications and Organic Synthesis

The compound's utility extends to catalytic applications, where it is used as a catalyst in reactions such as the fluoroalkylation of alkenes and alkynes. This exemplifies its role in developing novel catalytic systems that enhance the efficiency and selectivity of chemical transformations (Erlin Zhu et al., 2019).

Safety and Hazards

The safety information available indicates that 2-Bromo-6-fluorophenylthiocyanate is potentially dangerous. It has been assigned the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms GHS05, GHS07, and GHS08 . The hazard statements associated with the compound are H302, H314, and H334 , which indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Propiedades

IUPAC Name |

(2-bromo-6-fluorophenyl) thiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-5-2-1-3-6(9)7(5)11-4-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMWQEDSYWHYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)SC#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)

![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)

![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)

![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2725456.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2725459.png)